molecular formula C₃¹³C₁₂H₁₀F₆O₂ B1154265 Bisphenol AF-13C12

Bisphenol AF-13C12

Cat. No.: B1154265
M. Wt: 348.14
Attention: For research use only. Not for human or veterinary use.
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Description

Bisphenol AF-13C12 (CAS 1478-61-1) is a carbon-13 isotopically labeled analog of Bisphenol AF (BPAF), a fluorinated derivative of Bisphenol A (BPA). It is widely used as an internal standard in analytical chemistry to improve the accuracy and precision of mass spectrometry-based quantification methods, particularly for tracking BPAF in environmental and biological samples . The compound is typically supplied as a solution in acetonitrile (e.g., 100 µg/mL) and is characterized by analytical data, including nuclear magnetic resonance (NMR), mass spectrometry (MASS), and high-performance liquid chromatography (HPLC) profiles . Its primary applications include environmental monitoring, toxicological research, and regulatory compliance testing, where it aids in distinguishing endogenous BPAF from laboratory-introduced standards .

Properties

Molecular Formula

C₃¹³C₁₂H₁₀F₆O₂

Molecular Weight

348.14

Synonyms

4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisphenol-13C12;  4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-phenol-13C12;  4,4’-[Trifluoro-1-(trifluoromethyl)ethylidene]diphenol-13C12;  1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)pro

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Bisphenol AF-13C12 belongs to a family of isotopically labeled bisphenols designed for analytical standardization. Key structural analogs and their distinguishing features are summarized below:

Compound Name Isotopic Labeling Molecular Formula CAS Number Primary Application
This compound 13C12 (ring-labeled) C15H10F6O2-13C12 1478-61-1 Analytical standard for BPAF detection
Bisphenol F-13C6 13C6 (ring-labeled) C13H12O2-13C6 N/A Quantification of BPF in environmental samples
Bisphenol S-13C12 13C12 (ring-labeled) C12H10O4S-13C12 N/A Internal standard for BPS analysis
Bisphenol A-2,2',3,3',5,5',6,6'-d8 Deuterium (d8) labeling C15H16O2-d8 N/A Isotope dilution for BPA quantification
Tetrachlorobisphenol A-13C12 13C12 (ring-labeled) C15H12Cl4O2-13C12 N/A Analysis of chlorinated bisphenols

Key Observations :

  • This compound is unique due to its fluorine substituents and full ring 13C labeling, enhancing its detectability in mass spectrometry compared to non-fluorinated analogs like Bisphenol S-13C12 .

Functional and Toxicological Comparisons

Estrogenic Activity and Toxicity

Studies indicate that non-labeled BPAF exhibits estrogenic activity comparable to or exceeding BPA. In chicken embryo models, BPAF induced testicular feminization (e.g., ovarian-like cortical structures) at a LOAEL (lowest observed adverse effect level) of 210 nmol/g egg, mirroring BPA’s effects . By contrast, Bisphenol S (BPS) showed inconclusive reproductive toxicity due to high embryonic mortality, while Bisphenol F (BPF) demonstrated intermediate effects .

Compound Estrogenic Potency (Relative to BPA) LOAEL (nmol/g egg) Key Toxicological Endpoints
BPAF ≥1× 210 Testicular feminization, embryo mortality
BPF ~1× 250 Gallbladder hypertrophy, ovarian cortex
BPS Not determined N/A High embryo mortality, limited data

Analytical Implications :

  • This compound is critical for distinguishing BPAF’s environmental presence from background noise, especially given its high toxicity and persistence .
Sensitivity and Selectivity

This compound’s 13C12 labeling eliminates isotopic interference in LC-MS/MS, enabling precise quantification even at trace levels (e.g., <1 ng/L in water samples) . By comparison, deuterated analogs (e.g., BPA-d8) may exhibit signal overlap in complex matrices due to natural isotopic abundance .

Regulatory and Research Use
  • Environmental Monitoring : Used to quantify BPAF in air, dust, and water, with global levels reported in studies by Vasiljevic and Harner (2021) .
  • Toxicokinetics : Facilitates studies on BPAF’s metabolic pathways and bioaccumulation, which are critical for regulatory risk assessments .

Q & A

Q. How can researchers integrate multi-omics data to assess this compound’s metabolic impacts?

  • Methodological Answer :
  • Workflow :

Transcriptomics : RNA-seq of exposed cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., lipid metabolism).

Metabolomics : LC-HRMS to quantify perturbed metabolites (e.g., arachidonic acid).

Network Analysis : Use Cytoscape to map interactions between genes, proteins, and metabolites.

  • Validation : Cross-reference with knockout models (e.g., CRISPR-Cas9) to confirm mechanistic links .

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